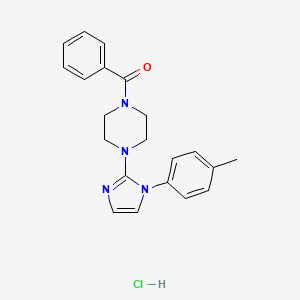

![molecular formula C24H29N3O8S2 B2725940 diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-79-7](/img/structure/B2725940.png)

diethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

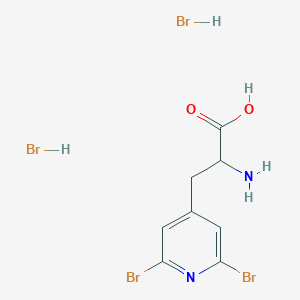

This compound is a complex organic molecule that contains several functional groups, including two ester groups (from the “diethyl dicarboxylate” part of the name), an amide group (from the “benzamido” part), and a thieno[2,3-c]pyridine group, which is a type of heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the ester groups could undergo hydrolysis or transesterification, the amide group could participate in various condensation reactions, and the heterocyclic ring could undergo electrophilic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like esters and amides would likely make it polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications

Derivatives and Modifications

Research has led to the synthesis of various derivatives of thieno[2,3-c]pyridine and related compounds, showcasing the diversity in potential applications, ranging from the development of new pharmaceutical agents to the exploration of chemical properties and reactivities. For instance, the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation demonstrates the adaptability of thieno[2,3-c]pyridine scaffolds in generating new heterocyclic compounds with potential biological activities (Abdalha et al., 2011).

Biological Activity

The investigation into the biological activities of thieno[2,3-c]pyridine derivatives and their functionalized versions has been a significant area of interest. For example, the study on the synthesis and evaluation of pyridine-2-carboxaldehyde thiosemicarbazone derivatives for their cytotoxicity and antineoplastic activity showcases the potential therapeutic applications of such compounds (Liu et al., 1996).

Chemical Properties and Reactivity

Exploring the chemical properties and reactivity of thieno[2,3-c]pyridine derivatives has led to the discovery of new synthetic routes and reactions. For example, the synthesis of 3-diaminomethylene-2(3H)-furanones by the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines opens new possibilities for constructing complex heterocyclic systems, highlighting the versatile reactivity of compounds within this chemical space (Yamagata et al., 2002).

Photophysical Evaluation

The study of photophysical properties of pyridine compounds, including those with morpholino and other nitrogen-containing groups, contributes to the development of highly emissive fluorophores for various applications, indicating the potential for such structures in materials science and photophysical research (Hagimori et al., 2019).

properties

IUPAC Name |

diethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8S2/c1-3-34-23(29)20-18-9-10-26(24(30)35-4-2)15-19(18)36-22(20)25-21(28)16-5-7-17(8-6-16)37(31,32)27-11-13-33-14-12-27/h5-8H,3-4,9-15H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTKGEZHMZQTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)

![1-{[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2725869.png)

![2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide](/img/structure/B2725871.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2725874.png)

![5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B2725877.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725880.png)